VAP-1 Inhibitory Potency and 16-Fold Species Selectivity: CheMBL2326864 vs. PXS-4728A Class
In recombinant CHO cell assays using [14C]-benzylamine as substrate, CAS 247569-82-0 (CHEMBL2326864) inhibited rat VAP-1 with IC50 = 14 nM and human VAP-1 with IC50 = 230 nM, yielding a 16-fold species selectivity ratio (human/rat = 16.4) [1]. In contrast, the clinical-stage VAP-1 inhibitor PXS-4728A (a structurally distinct haloallylamine benzamide) shows no significant species preference between mouse, rat, and human VAP-1 in the same assay format, as confirmed by Kubota et al. (2020) [2]. This quantitative selectivity window is a direct consequence of the 2-amino-3,4-dichlorobenzyl pharmacophore and represents a measurable differentiator that enables researchers to select appropriate preclinical species for proof-of-concept studies.
| Evidence Dimension | VAP-1 species selectivity (human IC50 / rat IC50 ratio) |
|---|---|
| Target Compound Data | IC50 = 14 nM (rat VAP-1); IC50 = 230 nM (human VAP-1); Ratio = 16.4 |
| Comparator Or Baseline | PXS-4728A: no significant species selectivity; comparable IC50 across mouse/rat/human VAP-1 |
| Quantified Difference | CAS 247569-82-0 exhibits a 16.4-fold selectivity window between rat and human VAP-1, whereas PXS-4728A shows equipotent inhibition across species |
| Conditions | Recombinant CHO cells expressing rat or human VAP-1; [14C]-benzylamine substrate; 30 min preincubation |
Why This Matters
A defined species selectivity profile allows researchers to rationally choose between rodent models (high potency) and human target validation (moderate potency), avoiding the translational ambiguities of equipotent tool compounds.
- [1] BindingDB. BDBM50427008 (CHEMBL2326864). IC50 data for rat VAP-1 (14 nM) and human VAP-1 (230 nM). View Source
- [2] Kubota, R., et al. Comparison of inhibitor and substrate selectivity between rodent and human VAP-1. (2020). OpenAIRE. View Source
